molecular formula C26H24N4O4S B2758537 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115336-38-3

3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B2758537
CAS No.: 1115336-38-3
M. Wt: 488.56
InChI Key: QIXQEYDQTDPHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-({[(2,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide (CAS 1115336-38-3) is a high-purity synthetic compound provided for scientific research applications. This complex molecule features a distinct structural framework combining imidazole and N-phenylbenzamide motifs, which are recognized in medicinal chemistry for their potential biological activity. The molecular formula is C26H24N4O4S, with a molecular weight of 488.56 g/mol . The compound is characterized by a predicted density of 1.27±0.1 g/cm³ at 20 °C and a predicted pKa of 12.04±0.70 . Researchers investigating novel anticancer agents may find this compound particularly valuable. Scientific literature indicates that structurally related imidazole-based N-phenylbenzamide derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, with some analogs showing IC50 values in the low micromolar range (7.5-11.1 μM) . These related compounds have been shown to exhibit strong binding affinity to target receptor proteins such as ABL1 kinase in computational studies and form stable complexes in molecular dynamic simulations . The presence of both imidazole and benzamide functionalities in a single molecular architecture makes this compound a candidate for further investigation in drug discovery programs, particularly in oncology research. Available in multiple quantities to support your research needs, this product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-33-21-11-12-22(23(16-21)34-2)29-24(31)17-35-26-27-13-14-30(26)20-10-6-7-18(15-20)25(32)28-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQEYDQTDPHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the introduction of the sulfanyl group, and the coupling of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of compounds containing imidazole and sulfanyl groups exhibit notable antimicrobial properties. For instance, studies have synthesized and evaluated various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the imidazole moiety has been linked to enhanced antimicrobial activity due to its ability to interact with biological membranes and enzymes .

Anticancer Activity

The anticancer potential of this compound class has been investigated through various assays. Compounds similar to 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide have been tested against different cancer cell lines, including colorectal carcinoma (HCT116). Results indicate that certain derivatives possess significant cytotoxic effects, with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Evaluation

In one study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The results demonstrated that certain derivatives showed promising activity, indicating the potential utility of similar compounds in treating infectious diseases .

Anticancer Screening

Another investigation focused on the anticancer activity of imidazole derivatives against human cancer cell lines. The study highlighted that compounds with structural similarities to this compound exhibited significant cytotoxicity, suggesting their potential as lead compounds in cancer therapy .

Biological Activity

3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework, including an imidazole ring and a sulfanyl group, which may contribute to its interactions with biological macromolecules.

Chemical Structure

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 366.43 g/mol
CAS Number 689766-90-3

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may facilitate binding to biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluating N-phenylbenzamide derivatives demonstrated that certain modifications could enhance their efficacy against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been noted in several studies, suggesting potential as an anticancer agent .

Antiviral Activity

In related research, derivatives of benzamides have shown antiviral properties against enterovirus strains. For example, compounds with similar structural features demonstrated low micromolar activity against enterovirus 71 (EV71), indicating that modifications at specific positions on the benzamide scaffold could lead to enhanced antiviral efficacy .

Enzyme Inhibition

The compound's structural components suggest potential as an inhibitor of specific enzymes involved in disease pathways. Studies on benzamide derivatives have highlighted their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Study 1: Anticancer Activity

A series of experiments were conducted using various derivatives of benzamides, including those structurally related to our compound. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, one derivative exhibited an IC50 value of 10 μM against breast cancer cells, suggesting that structural modifications can enhance therapeutic potential .

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, a derivative closely related to our compound was tested against multiple strains of EV71. The results indicated that the compound had an IC50 value of approximately 15 μM with a selectivity index (SI) significantly higher than established antiviral drugs, highlighting its potential as a lead compound for further development .

Q & A

Q. Example Table :

DerivativeSubstituent (R)IC50_{50} (µM)Docking Score (kcal/mol)
Parent2,4-OMe15.2-8.5
Analog 14-NO2_28.7-9.1
Analog 23-Cl22.4-7.9

Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

Q. Basic

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR in CDCl3_3 or DMSO-d6_6 to confirm proton environments and carbon frameworks .
    • IR spectroscopy to verify carbonyl (C=O, ~1650 cm1^{-1}) and sulfanyl (C-S, ~650 cm1^{-1}) groups .
  • Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .

How can researchers resolve discrepancies in reported biological activity data for imidazole derivatives?

Q. Advanced

  • Replicate Assays : Repeat experiments under standardized conditions (e.g., pH, temperature) to rule out variability .
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm mechanism-specific activity .
  • Purity Verification : Re-characterize compounds via HPLC and NMR if conflicting data arises. Impurities >2% can skew bioactivity results .

Case Study : A study reported anti-inflammatory activity (IC50_{50} = 5 µM) for a related compound, but subsequent work found no effect. Retesting with HPLC-purified material confirmed activity, highlighting purity’s role .

What computational methods are suitable for predicting the compound’s binding modes with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with crystallographic data if available .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess conformational changes and residence times .
  • QSAR Modeling : Train models on IC50_{50} datasets to predict activity for untested derivatives .

Example : Docking of analog 9c () revealed hydrogen bonds with kinase hinge regions, explaining its sub-micromolar potency .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent Screening : Test DMF, THF, and acetonitrile for solubility and reaction efficiency. DMF often improves imidazole coupling yields .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfanyl group incorporation .
  • Catalyst Load : Optimize Pd/C or CuI concentrations (0.5–5 mol%) to balance cost and yield .

Q. Basic

  • Moderate Yields : Due to steric hindrance, use excess reagents (1.2–1.5 eq) and slow addition of sulfanylating agents .
  • Byproduct Formation : Monitor TLC for intermediates; silica gel chromatography removes unreacted starting materials .
  • Moisture Sensitivity : Conduct reactions under nitrogen and use anhydrous solvents to prevent hydrolysis .

How should stability studies be designed to validate the compound’s shelf life?

Q. Basic

  • Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks. Analyze via HPLC for decomposition (e.g., hydrolysis of carbamoyl groups) .
  • Solution Stability : Dissolve in DMSO or PBS (pH 7.4) and monitor UV-Vis absorbance changes over 72h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.